BenchChemオンラインストアへようこそ!

2-(1,2-benzoxazol-3-yl)-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]acetamide

Kinase inhibition c-Kit Benzisoxazole

This compound’s cyclohexylthiazole substitution distinguishes it from standard benzisoxazole analogs, offering a unique tool for probing c-Kit/PDGFR/VEGFR2 kinase selectivity. Direct head-to-head comparison with ISCK03 or imatinib is essential to establish potency advantages. Procure for in vitro kinase profiling and cellular pathway analysis in melanoma or mastocytosis models before committing to generic alternatives.

Molecular Formula C19H21N3O2S
Molecular Weight 355.46
CAS No. 2034489-75-1
Cat. No. B2676692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,2-benzoxazol-3-yl)-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]acetamide
CAS2034489-75-1
Molecular FormulaC19H21N3O2S
Molecular Weight355.46
Structural Identifiers
SMILESC1CCC(CC1)C2=CSC(=N2)CNC(=O)CC3=NOC4=CC=CC=C43
InChIInChI=1S/C19H21N3O2S/c23-18(10-15-14-8-4-5-9-17(14)24-22-15)20-11-19-21-16(12-25-19)13-6-2-1-3-7-13/h4-5,8-9,12-13H,1-3,6-7,10-11H2,(H,20,23)
InChIKeySNSAXZZOHCZPFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1,2-Benzoxazol-3-yl)-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]acetamide (CAS 2034489-75-1) – Compound Identity and Procurement Context


2-(1,2-Benzoxazol-3-yl)-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]acetamide (CAS 2034489-75-1) is a synthetic small molecule (molecular formula C19H21N3O2S, MW 355.45) that belongs to the benzoxazole–thiazole acetamide class . Its structure integrates a 1,2-benzoxazole (benzisoxazole) ring and a 4-cyclohexyl-1,3-thiazole moiety connected via an acetamide linker. While primary literature specifically characterizing this compound is limited, the benzoxazole–thiazole acetamide scaffold is associated with kinase inhibition, particularly against receptor tyrosine kinases such as c-Kit, and related analogs have demonstrated nanomolar potency in vitro [1]. This compound is primarily offered by chemical suppliers for research use, and its procurement value depends on establishing differentiated activity relative to co-class compounds.

Why Generic Substitution is Not Advisable for 2-(1,2-Benzoxazol-3-yl)-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]acetamide


Despite a shared core scaffold among benzoxazole–thiazole acetamides, minor structural variations can profoundly alter kinase selectivity and cellular potency. For example, within the amido-benzisoxazole class, different aryl-amino substitutions yield nanomolar-range potency shifts against c-Kit, demonstrating that even closely related analogs are not interchangeable [1]. Direct substitution with an uncharacterized congener risks loss of target engagement, introduction of off-target activity, or altered pharmacokinetic properties, rendering generic replacement scientifically unsound without explicit head-to-head data. This compound’s unique substitution pattern – a cyclohexyl group on the thiazole and a benzoxazole acetamide linker – distinguishes it from known inhibitors and necessitates direct comparative evaluation.

Quantitative Differentiation Evidence for 2-(1,2-Benzoxazol-3-yl)-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]acetamide


Kinase Inhibition Potency Relative to Reference c-Kit Inhibitors

This compound is structurally analogous to amido-benzisoxazole c-Kit inhibitors such as ISCK03 (CAS 945526-43-2) and compounds reported in Kunz et al. (2008). While specific IC50 data for this exact compound are not available in the public domain, class-level inference from the benzisoxazole–thiazole series suggests that the 4-cyclohexyl substitution may confer enhanced lipophilicity and steric bulk compared to the imidazole-phenyl-sulfonamide moiety of ISCK03 or the arylamino substituents of the reference series, potentially altering target binding kinetics [1][2]. Definitive potency quantification requires direct assay comparison.

Kinase inhibition c-Kit Benzisoxazole

Structural Differentiation from ISCK03 and Other Benzisoxazole c-Kit Inhibitors

The target compound features a 4-cyclohexylthiazole ring system, whereas ISCK03 is a benzenesulfonamide derivative and the amido-benzisoxazoles described by Kunz et al. contain 3-(arylamino) substituents [1][2]. This substitution introduces distinct physicochemical properties: the cyclohexyl group increases lipophilicity (cLogP) and conformational flexibility, which may influence cellular permeability and metabolic stability compared to aromatic or heteroaromatic groups in comparator molecules.

Chemical structure Scaffold comparison c-Kit

Cellular Anti-Melanogenic Activity via c-Kit/ERK Pathway – Indirect Evidence

The structurally related benzisoxazole c-Kit inhibitor ISCK03 inhibits SCF-induced c-kit phosphorylation and downstream ERK phosphorylation in 501mel human melanoma cells, leading to abolished melanin production in murine and guinea pig models . Although direct data for CAS 2034489-75-1 are lacking, its shared benzisoxazole pharmacophore suggests potential for similar anti-melanogenic effects, warranting comparative cellular profiling.

Melanogenesis c-Kit signaling ERK phosphorylation

Recommended Research Applications for 2-(1,2-Benzoxazol-3-yl)-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]acetamide Based on Class-Level Evidence


Head-to-Head c-Kit Kinase Profiling Against ISCK03

The most immediate application is direct in vitro comparison of kinase inhibitory activity against recombinant c-Kit (and potentially PDGFR, VEGFR2) between CAS 2034489-75-1 and ISCK03 or imatinib. This will establish whether the cyclohexylthiazole substitution confers potency advantages or selectivity shifts [1].

Cellular Signaling Studies in Melanoma and Mast Cell Lines

Given the potent activity of related benzisoxazoles in suppressing SCF-induced c-Kit/ERK signaling, this compound should be evaluated in 501mel melanoma cells and HMC-1 mast cell lines to quantify inhibition of c-Kit autophosphorylation and downstream MAPK pathway activation [1].

In Vivo Melanogenesis or Mast Cell Disease Models

If cellular potency is confirmed, the compound could progress to murine models of UV-induced melanogenesis or systemic mastocytosis, where c-Kit inhibitors have shown efficacy. Comparative pharmacokinetic profiling with ISCK03 would be essential to assess translational potential [1].

Quote Request

Request a Quote for 2-(1,2-benzoxazol-3-yl)-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.